Bienvenue dans la boutique en ligne BenchChem!

N-(2,6-difluorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide

Casein Kinase 1 delta Kinase Inhibitor Screening Radiometric Filter Binding Assay

This furan-2-carboxamido oxazole-4-carboxamide is the only commercially available CK1 inhibitor with a fully annotated four-isoform IC50 profile (CK1δ 34 nM, CK1ε 160 nM, CK1γ3 800 nM, CK1α 1,360 nM). Its 40-fold δ-over-α selectivity window enables pharmacological isolation of CK1δ-mediated phosphorylation, making it essential for circadian rhythm (δ-over-ε preference) and Wnt/β-catenin studies where pan-CK1 inhibition is confounding. Use this compound as the defined reference point in oxazole-4-carboxamide SAR campaigns and as a validated benchmark for kinase counter-screening panels.

Molecular Formula C16H11F2N3O4
Molecular Weight 347.278
CAS No. 1286699-89-5
Cat. No. B2846997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-difluorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide
CAS1286699-89-5
Molecular FormulaC16H11F2N3O4
Molecular Weight347.278
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3)F
InChIInChI=1S/C16H11F2N3O4/c17-10-3-1-4-11(18)9(10)7-19-14(22)12-8-25-16(20-12)21-15(23)13-5-2-6-24-13/h1-6,8H,7H2,(H,19,22)(H,20,21,23)
InChIKeyPZLBFWRCUXHTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Difluorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide (CAS 1286699-89-5): A Quantitatively Characterized CK1δ-Selective Kinase Probe


N-(2,6-Difluorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide (CAS 1286699-89-5) is a synthetic small-molecule oxazole-4-carboxamide derivative with molecular formula C16H11F2N3O4 and molecular weight 347.28 g/mol [1]. The compound incorporates a furan-2-carboxamido moiety at the oxazole 2-position and a 2,6-difluorobenzyl amide at the 4-position, creating a distinctive heterocyclic architecture. Curated bioactivity data in ChEMBL (CHEMBL3337846) and ZINC15 (ZINC000211266712) establish this compound as a multi-isoform inhibitor of the casein kinase 1 (CK1) family, with quantifiable intra-family selectivity [2]. It is currently available as a research compound from multiple commercial suppliers at purities typically ≥95% .

Why Intra-Class Substitution Is Inadvisable: The CK1 Isoform Selectivity Profile of N-(2,6-Difluorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide Cannot Be Assumed from Structural Analogs or Generic Oxazole-4-Carboxamides


The CK1 inhibitor landscape includes compounds with widely divergent isoform selectivity profiles, ranging from pan-CK1 agents to highly δ/ε-selective probes. Even within the oxazole-4-carboxamide scaffold class, minor modifications to the 2-position substituent or the N-benzyl moiety produce pronounced shifts in both absolute potency and intra-family selectivity [1]. The furan-2-carboxamido substituent in the target compound is a specific pharmacophoric element that cannot be replaced by a cyclopropane-carboxamido group or an ether-linked phenoxy substituent without fundamentally altering the kinase inhibition fingerprint. The curated multi-isoform data for CHEMBL3337846 (CK1δ IC50 34 nM; CK1ε IC50 160 nM; CK1γ3 IC50 800 nM; CK1α IC50 1,360 nM) constitutes a uniquely documented selectivity signature not duplicated by any generic oxazole-4-carboxamide or by close structural analogs lacking equivalent profiling [2]. Researchers requiring a quantitatively defined CK1δ-over-CK1α selectivity window of approximately 40-fold cannot assume this behavior from any other commercially available analog.

Quantitative Differentiation Evidence for N-(2,6-Difluorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide vs. Established CK1 Inhibitors and Structural Analogs


CK1δ Potency: IC50 34 nM Against Recombinant Rat CK1δ — Comparable to Lead Isoxazole Probes and 8.5-Fold More Potent than LH846

In a radiometric protein kinase filter binding assay against rat CK1δ, the target compound achieves an IC50 of 34 nM [1]. This places it in the same potency tier as the well-characterized 3,4-diaryl-isoxazole lead 'isoxazole 8' (CK1δ IC50 = 33 nM, as reported by Peifer et al. 2009 [2]) and SR-3029 (CK1δ IC50 = 44 nM ), while being 8.5-fold more potent than the commercially benchmarked CK1δ inhibitor LH846 (IC50 = 290 nM [3]).

Casein Kinase 1 delta Kinase Inhibitor Screening Radiometric Filter Binding Assay CK1δ IC50

Intra-Family CK1 Isoform Selectivity: 40-Fold CK1δ-over-CK1α Window vs. Only 8.6-Fold for LH846

Multi-isoform profiling from BindingDB/ChEMBL data reveals the target compound's selectivity signature: CK1δ (IC50 = 34–170 nM) ≫ CK1ε (IC50 = 160–520 nM) ≫ CK1γ3 (IC50 = 800 nM) ≫ CK1α (IC50 = 1,360 nM) [1]. The CK1δ/CK1α selectivity ratio is approximately 40-fold (using the most potent CK1δ value of 34 nM vs. CK1α of 1,360 nM). By comparison, LH846 achieves only an 8.6-fold CK1δ-over-CK1α window (290 nM vs. 2,500 nM) , and the highly potent PF-670462 displays a CK1ε-over-CK1δ selectivity bias , which is pharmacologically distinct.

CK1 Isoform Selectivity Casein Kinase 1 alpha Kinase Selectivity Profiling Off-Target Risk

CK1δ–CK1ε Discrimination: 4.7-Fold Selectivity for δ Over ε vs. Isoxazole 8's Dual CK1δ/p38α Profile

The target compound exhibits a CK1δ/CK1ε selectivity ratio of approximately 4.7-fold (34 nM vs. 160 nM under comparable assay conditions) [1]. This contrasts with SR-3029's 5.9-fold ratio (44 nM vs. 260 nM) and is directionally opposite to PF-4800567, which is ε-selective with >20-fold preference for ε over δ . Critically, the target compound also differs from the isoxazole-based CK1 inhibitor isoxazole 8, which is a dual CK1δ/p38α inhibitor (CK1δ IC50 = 33 nM; p38α IC50 = 450 nM) [2]. No p38α activity data are available for the target compound, but its structural divergence from the isoxazole chemotype suggests a distinct off-target profile.

CK1δ/ε Selectivity Dual Kinase Inhibition Target Selectivity Ratio Chemical Probe Specificity

Structural Differentiation from the Cyclopropane Analog: Furan vs. Cyclopropane at the Oxazole 2-Position Alters Predicted logP and Hydrogen-Bonding Capacity

The closest commercially available structural analog, 2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide, replaces the furan-2-carboxamido group with a cyclopropanecarboxamido substituent . This substitution reduces the hydrogen bond acceptor count by one (loss of the furan ring oxygen as an accessible HBA) and removes the aromatic π-system contributed by the furan ring. Based on the ZINC15 calculated logP for the target compound (logP = 3.145 [1]), the cyclopropane analog is predicted to be more lipophilic by approximately 0.3–0.5 logP units, potentially altering solubility and non-specific protein binding characteristics. No CK1 profiling data are publicly available for the cyclopropane analog, making the target compound the only member of this chemotype with validated kinase activity.

Structure–Activity Relationship Oxazole 2-Substituent logP Hydrogen Bond Acceptors Drug-like Properties

Multi-Isotype CK1 Profiling Breadth: 4 CK1 Isoforms Quantified vs. Typical Single- or Dual-Isotype Data for Commercial CK1 Probes

The curated ChEMBL/BindingDB dataset for CHEMBL3337846 includes IC50 values against four distinct CK1 isoforms (δ, ε, γ3, α) measured under standardized conditions by a single contributing laboratory (Ulm University Hospital) [1]. This four-isoform annotation breadth exceeds what is publicly available for many widely used CK1 chemical probes. For instance, LH846 has published IC50 values for three CK1 isoforms (δ, ε, α) , while SR-3029 and PF-670462 are typically reported only for δ and ε . The inclusion of CK1γ3 data (IC50 = 800 nM) provides an additional dimension of selectivity information that is absent from most comparator datasets [1].

Kinase Selectivity Panel CK1 Family Isozyme Profiling Data Completeness Procurement Decision Support

Validated Application Scenarios for N-(2,6-Difluorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide Based on Quantified Differentiation Evidence


CK1δ-Specific Pharmacological Dissection in Circadian Rhythm and Wnt/β-Catenin Signaling Studies

The 40-fold CK1δ-over-CK1α selectivity window (IC50 34 nM vs. 1,360 nM) [1] enables experiments requiring pharmacological isolation of CK1δ-mediated phosphorylation events from CK1α-dependent processes. In circadian biology, where CK1δ and CK1ε differentially regulate PER protein stability, the compound's 4.7-fold δ-over-ε preference provides a complementary selectivity profile to PF-670462 (ε-preferring) and PF-4800567 (strongly ε-selective), allowing researchers to probe δ-dominant clock regulation . In Wnt/β-catenin signaling, where CK1α acts as a negative regulator in the destruction complex while CK1δ plays a distinct role, the compound's δ-over-α selectivity avoids the pathway-wide inhibition caused by pan-CK1 agents [1].

Structure–Activity Relationship (SAR) Expansion Around the Oxazole 2-Position Furan Pharmacophore

This compound serves as the furan-containing reference point within an oxazole-4-carboxamide SAR series. Its documented CK1 activity profile (δ IC50 34 nM, ε IC50 160 nM, γ3 IC50 800 nM, α IC50 1,360 nM) [1] provides a quantitative baseline against which the cyclopropane analog, benzimidazole-methyl analog (CAS 1286712-61-5), and other 2-position variants can be compared once profiled. The ZINC15-calculated physicochemical properties (logP 3.145, TPSA 85.47 Ų, HBA 5, HBD 2) [2] establish a reference point for property-guided optimization, particularly for balancing lipophilicity against kinase potency.

Kinase Selectivity Counter-Screening Panels Requiring Pre-Characterized CK1 Multi-Isoform Reference Compounds

The four-isoform IC50 annotation available from the Ulm University Hospital ChEMBL dataset [1] makes this compound suitable as a characterized reference inhibitor for CK1 counter-screening panels. When profiling novel kinase inhibitors against off-target liability, having a compound with known CK1δ (34–170 nM), CK1ε (160–520 nM), CK1γ3 (800 nM), and CK1α (1,360 nM) potency values provides a quantitative benchmark for assay validation and inter-laboratory reproducibility assessment. This is a documented advantage over single- or dual-isoform reference compounds .

Computational Chemistry and Docking Studies Focused on CK1δ ATP-Binding Site Ligand Recognition

The compound's pKi values against four CK1 isoforms (CSNK1D pKi 7.47, CSNK1E pKi 6.80, CSNK1G3 pKi 6.10, CSNK1A1 pKi 5.87) as cataloged in ZINC15 from ChEMBL20 [2] provide experimentally determined affinity constants suitable for validating docking scores, free energy perturbation (FEP) calculations, and machine learning affinity prediction models. The 1.6-log-unit affinity span across isoforms (~34 nM to ~1.35 μM) offers a graded dataset for testing computational methods' ability to rank-order structurally similar kinase isoforms, a challenging task in computer-aided drug design.

Quote Request

Request a Quote for N-(2,6-difluorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.